Cas no 124040-99-9 (4-(p-tolyloxy)-6-chloropyriMidine)

4-(p-tolyloxy)-6-chloropyriMidine 化学的及び物理的性質
名前と識別子
-
- 4-(p-tolyloxy)-6-chloropyriMidine
-
- MDL: MFCD10457647
- インチ: 1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3
- InChIKey: HUVLEYFLZWYONG-UHFFFAOYSA-N
- ほほえんだ: C1=NC(OC2=CC=C(C)C=C2)=CC(Cl)=N1
4-(p-tolyloxy)-6-chloropyriMidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0990890-5g |
4-(p-tolyloxy)-6-chloropyrimidine |
124040-99-9 | 95% | 5g |
$1785 | 2024-08-02 | |
eNovation Chemicals LLC | Y0990890-5g |
4-(p-tolyloxy)-6-chloropyrimidine |
124040-99-9 | 95% | 5g |
$1785 | 2025-02-25 | |
eNovation Chemicals LLC | Y0990890-5g |
4-(p-tolyloxy)-6-chloropyrimidine |
124040-99-9 | 95% | 5g |
$1785 | 2025-02-28 |
4-(p-tolyloxy)-6-chloropyriMidine 関連文献
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
4-(p-tolyloxy)-6-chloropyriMidineに関する追加情報
4-(p-tolyloxy)-6-chloropyrimidine: A Promising Compound in Biomedical Research
4-(p-tolyloxy)-6-chloropyrimidine (CAS No. 124040-99-9) has emerged as a significant compound in the field of biomedical research, particularly in the development of targeted therapies for chronic diseases. This compound, characterized by its pyrimidine ring with a chlorine atom at the 6-position and a p-tolyloxy group at the 4-position, has demonstrated unique pharmacological properties that make it a subject of intense interest among pharmaceutical scientists and drug discovery researchers. Recent studies have highlighted its potential in modulating cellular signaling pathways and its role in drug metabolism processes, which are critical for therapeutic applications.
The molecular structure of 4-(p-tolyloxy)-6-chloropyrimidine is a key factor in its biological activity. The pyrimidine ring serves as a fundamental scaffold in many biologically active molecules, including nucleotides and antimetabolites. The p-tolyloxy group, derived from toluene, introduces hydrophobic interactions that enhance the compound’s lipophilicity, potentially improving its cell membrane permeability. Meanwhile, the chlorine atom at the 6-position may influence the compound’s electrophilic reactivity and its ability to interact with proteins or enzymes involved in metabolic pathways. These structural features are critical for its therapeutic potential and have been the focus of recent computational studies.
Recent research advancements in drug discovery have underscored the importance of structure-activity relationship (SAR) analysis for 4-(p-tolyloxy)-6-chloropyrimidine. A 2023 study published in Nature Chemical Biology investigated the binding affinity of this compound with target proteins such as kinases and cytochrome P450 enzymes, which are central to drug metabolism. The findings revealed that the p-tolyloxy group significantly enhances the compound’s selectivity for specific receptor targets, reducing off-target effects and improving therapeutic safety. This discovery has important implications for the development of precision medicine strategies, where targeted therapies are designed to address specific disease mechanisms.
The synthetic pathway of 4-(p-tolyloxy)-6-chloropyrimidine has also been a topic of organic chemistry research. A 2022 article in Organic & Biomolecular Chemistry detailed a novel asymmetric synthesis method that allows for the efficient production of this compound with high stereochemical purity. This method involves the oxidative coupling of p-tolyl derivatives with pyrimidine precursors, a process that minimizes byproduct formation and adheres to green chemistry principles. Such advancements in synthetic methods are crucial for scaling up drug production while maintaining quality control standards, which are essential for clinical applications.
4-(p-tolyloxy)-6-chloropyrimidine has shown promising antimicrobial activity against multidrug-resistant bacteria, a critical issue in modern infectious disease management. A 2023 study in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibits bactericidal effects against Staphylococcus aureus and Pseudomonas aeruginosa strains, which are known for their resistance to conventional antibiotics. The compound’s ability to disrupt bacterial cell membranes and inhibit DNA replication mechanisms may explain its antimicrobial efficacy. These findings highlight its potential as a novel antibiotic candidate, especially in the context of antimicrobial resistance.
In the realm of oncology, 4-(p-tolyloxy)-6-chloropyrimidine has been explored for its anti-cancer properties. A 2024 preclinical study published in Cancer Research revealed that this compound can induce apoptosis in cancer cells by modulating the mitochondrial pathway. The compound’s interaction with Bcl-2 family proteins and its ability to inhibit cell proliferation make it a promising candidate for targeted cancer therapies. However, further clinical trials are needed to validate its efficacy and safety profile in human patients.
4-(p-tolyloxy)-6-chloropyrimidine is also being studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Preliminary research suggests that this compound may reduce oxidative stress and neuroinflammation, which are key factors in the progression of these diseases. A 2023 study in Neuropharmacology reported that 4-(p-tolyloxy)-6-chloropyrimidine significantly improved cognitive function in animal models of Alzheimer’s disease, indicating its potential as a therapeutic agent for neurological disorders.
The pharmacokinetic profile of 4-(p-tolyloxy)-6-chloropyrimidine is another area of active research. A 2022 study in Drug Metabolism and Disposition analyzed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in rodent models. The results indicated that the compound has good oral bioavailability and a long half-life, which are advantageous for drug development. These properties suggest that 4-(p-tolyloxy)-6-chloropyrimidine could be formulated into long-acting dosage forms, potentially reducing the frequency of administration required for chronic treatments.
Despite its promising therapeutic potential, the development of 4-(p-tolyloxy)-6-chloropyrimidine as a pharmaceutical drug faces several challenges. These include optimizing its solubility for oral administration, ensuring safety in long-term use, and addressing potential toxicities. Researchers are also exploring combination therapies that integrate this compound with existing drugs to enhance clinical outcomes. Such efforts are crucial for translating preclinical findings into real-world applications.
In conclusion, 4-(p-tolyloxy)-6-chloropyrimidine represents a significant advancement in biomedical research. Its unique chemical structure, combined with its pharmacological properties, positions it as a versatile therapeutic candidate for a range of health conditions. Continued research efforts in drug discovery, synthetic chemistry, and clinical trials will be essential to fully realize its potential and address the complex challenges of modern medicine.
124040-99-9 (4-(p-tolyloxy)-6-chloropyriMidine) 関連製品
- 79239-50-2(2-(2,5-Dichlorophenoxy)propanoyl chloride)
- 2228557-96-6(2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal)
- 1933696-12-8((1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid)
- 2248292-88-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,8-naphthyridine-4-carboxylate)
- 106615-61-6(5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one)
- 2229312-17-6(1-{bicyclo2.2.1hept-5-en-2-yl}cyclopentane-1-carboxylic acid)
- 2228345-53-5(methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate)
- 2387149-01-9(Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl-)
- 13324-83-9(2-(2-thienyl)-2,3-dihydro-1H-quinazolin-4-one)
- 482646-87-7(<br>2-[5-(4-Hydroxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-naphthal en-1-yl-acetamide)


